molecular formula C15H13ClN4 B1610567 7-Chloro-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine CAS No. 18091-89-9

7-Chloro-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine

Cat. No. B1610567
CAS RN: 18091-89-9
M. Wt: 284.74 g/mol
InChI Key: GWSXDWFXNVOIIC-UHFFFAOYSA-N
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Patent
US04012413

Procedure details

A mixture of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-thione and hydrazine hydrate is allowed to stand for 72 hours at about 25° C. After evaporation of the ethanol, the solid products obtained are recrystallized from methylene chloride-benzene to give 7-chloro-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine of melting point 204°-207° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:11][C:10](=S)[CH2:9][N:8]=[C:7]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[C:6]=2[CH:19]=1.O.[NH2:21][NH2:22]>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:11]=[C:10]([NH:21][NH2:22])[CH2:9][N:8]=[C:7]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[C:6]=2[CH:19]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC2=C(C(=NCC(N2)=S)C2=CC=CC=C2)C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of the ethanol
CUSTOM
Type
CUSTOM
Details
the solid products obtained
CUSTOM
Type
CUSTOM
Details
are recrystallized from methylene chloride-benzene

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
ClC=1C=CC2=C(C(=NCC(=N2)NN)C2=CC=CC=C2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.